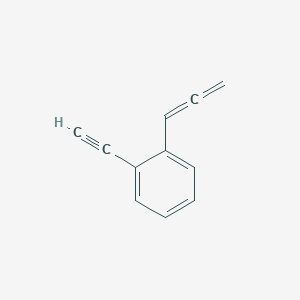
1-Ethynyl-2-propadienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-propadienylbenzene is an organic compound with the molecular formula C₉H₆ It is a derivative of benzene, characterized by the presence of both ethynyl and propadienyl groups attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Ethynyl-2-propadienylbenzene typically involves the reaction of benzyl compounds with propadienyl compounds. One common method is the addition reaction between benzyl and propadienyl compounds under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as chemical vapor deposition or thermal decomposition of precursors . These methods allow for the large-scale production of this compound with high purity and yield.
Análisis De Reacciones Químicas
1-Ethynyl-2-propadienylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for this compound due to the presence of the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-propadienylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-2-propadienylbenzene exerts its effects involves interactions with molecular targets and pathways. For instance, it can act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of various substances . The compound’s electron density distribution and molecular structure play a crucial role in its inhibitory activity.
Comparación Con Compuestos Similares
1-Ethynyl-2-propadienylbenzene can be compared with other similar compounds such as 1-ethynylpyrene and 1-propynylpyrene. These compounds share structural similarities but differ in their specific chemical properties and applications
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
Propiedades
Número CAS |
255840-57-4 |
|---|---|
Fórmula molecular |
C11H8 |
Peso molecular |
140.18 g/mol |
InChI |
InChI=1S/C11H8/c1-3-7-11-9-6-5-8-10(11)4-2/h2,5-9H,1H2 |
Clave InChI |
YFFLGIURMDTYPE-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


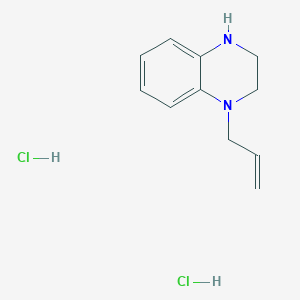
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
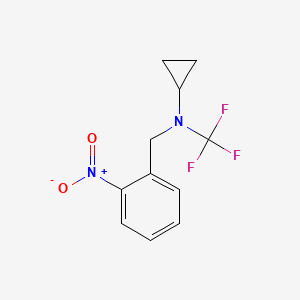
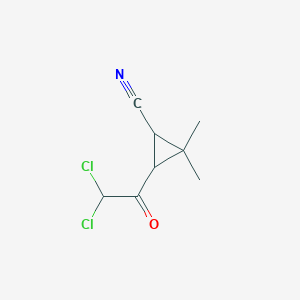
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

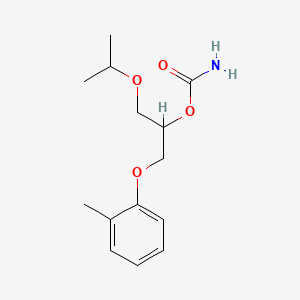

![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
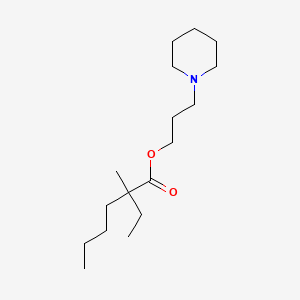
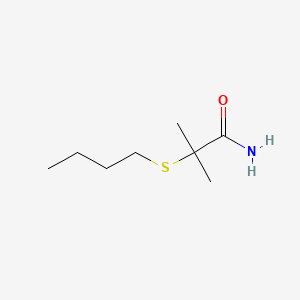
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
